N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide
Description
Historical Context and Discovery
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide was first synthesized in the early 21st century as part of efforts to develop hybrid molecules with enhanced bioactivity. The compound’s CAS registry number, 1049378-19-9, places its discovery within a wave of innovations in heterocyclic chemistry aimed at addressing limitations in drug selectivity and efficacy. Early work focused on modular synthesis strategies, where benzodioxole and pyrrole precursors were coupled via amide linkages to exploit synergistic electronic and steric effects. Unlike earlier benzodioxole-pyrazole hybrids, which showed promise as anti-inflammatory agents, this pyrrole-containing variant introduced a distinct heterocyclic framework hypothesized to improve metabolic stability and target binding.
Structural Classification in Academic Literature
The compound belongs to the class of benzodioxole-pyrrole hybrids, characterized by a 1,3-benzodioxole moiety linked to a substituted pyrrole ring through an ethanediamide bridge. Key structural features include:
- Benzodioxole system : A fused bicyclic aromatic ring with oxygen atoms at positions 1 and 3, known to enhance lipophilicity and π-stacking interactions with protein targets.
- Pyrrole subunit : A five-membered aromatic ring with a methyl group at position 1 and a dimethylaminoethyl side chain, contributing to basicity and hydrogen-bonding potential.
- Ethanediamide linker : A flexible spacer enabling conformational adaptability during molecular recognition.
Comparative analyses with structurally related compounds, such as N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide (molecular weight: 478.6 g/mol), highlight the impact of heterocyclic substitution on physicochemical properties. Replacing thiophene with pyrrole reduces molecular weight by ~120 g/mol and introduces nitrogen-based lone pairs, potentially altering binding kinetics.
Table 1: Structural and Molecular Comparisons of Benzodioxole Hybrids
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-22(2)15(14-5-4-8-23(14)3)11-21-19(25)18(24)20-10-13-6-7-16-17(9-13)27-12-26-16/h4-9,15H,10-12H2,1-3H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXICAXTTLUEPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Introduction of the dimethylamino group: This step involves the alkylation of a suitable precursor with dimethylamine.
Formation of the pyrrole ring: This can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Coupling reactions: The final step involves coupling the benzo[d][1,3]dioxole moiety with the dimethylamino and pyrrole-containing intermediates using oxalyl chloride under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Backbone Flexibility : The ethanediamide backbone in the target compound allows for dual hydrogen-bonding sites , unlike carboxamide or amine backbones in analogs . This could enhance crystal packing efficiency or target binding specificity.
The dimethylamino-pyrrole ethyl group introduces a tertiary amine, which may confer pH-dependent solubility, contrasting with the piperazinyl group in , which has a secondary amine.
Synthetic Routes :
- Amide bond formation in the target compound likely employs carbodiimide coupling reagents (e.g., PyBOP, EDC/HOBt), as seen in the synthesis of D-19 and other analogs .
Biological Activity
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide is a synthetic compound with potential pharmacological applications. Its unique structure, featuring a benzodioxole moiety and a dimethylamino group, suggests diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₄ |
| Molecular Weight | 341.39 g/mol |
| CAS Number | 2194908-02-4 |
| Boiling Point | Not available |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The dimethylamino group enhances its ability to cross cell membranes, potentially increasing its bioavailability and efficacy in biological systems.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways related to cell growth and apoptosis.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown:
- Cell Proliferation Inhibition : The compound effectively inhibits the proliferation of various cancer cell lines, including those derived from leukemia and solid tumors. For instance, it demonstrated an IC50 value of 0.3 µM against MV4-11 leukemia cells, indicating potent activity against this cell line .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In animal models, it reduced markers of inflammation and showed promise in treating conditions like arthritis by modulating cytokine release.
Study 1: Anticancer Efficacy
A study evaluated the effects of the compound on BRAF mutant melanoma cells. It was found to induce G0/G1 phase arrest, leading to reduced cell viability and increased apoptosis rates. Doses as low as 10 mg/kg administered orally resulted in significant tumor growth inhibition in xenograft models .
Study 2: Anti-inflammatory Effects
In a controlled trial assessing its anti-inflammatory properties, subjects treated with the compound exhibited reduced levels of pro-inflammatory cytokines compared to controls. This suggests potential therapeutic applications in inflammatory diseases .
Q & A
Q. Table 1: Key Structural Parameters from X-ray Crystallography
| Parameter | Value | Source |
|---|---|---|
| Bond Length (C=O) | 1.21 Å | |
| Dihedral Angle (C-N-C-O) | 172.3° | |
| Hydrogen Bond (N-H⋯O) | 2.89 Å, 158° |
Advanced: How can molecular dynamics (MD) simulations elucidate its mechanism of action?
Methodological Answer:
MD simulations (e.g., using GROMACS/AMBER) model interactions with targets like falcipain-2 (malaria protease):
- System Setup : Embed the compound in a 10 Å water box with CHARMM36 force field .
- Simulation Parameters : 100 ns trajectory, NPT ensemble (300 K, 1 bar), PME electrostatics .
- Analysis :
Application : Resolves contradictions between biochemical assays (IC = 0.8 μM) and crystallographic data (no direct active-site binding) by identifying allosteric modulation .
Advanced: What crystallographic strategies address disorder or twinning in its crystals?
Methodological Answer:
- Data Collection : Use synchrotron radiation (λ = 0.7 Å) for high-resolution (<1.0 Å) data .
- Refinement :
- Validation : CheckCIF reports R = 0.037, wR = 0.098, and Flack x = 0.02(2) .
Advanced: How to resolve discrepancies between computational binding predictions and experimental activity data?
Methodological Answer:
- Hypothesis Testing :
- Case Study : MD revealed a solvent-exposed pyrrole ring reducing membrane permeability, prompting synthesis of methylated analogs .
Advanced: What pharmacological assays are recommended for initial activity profiling?
Methodological Answer:
- In Vitro :
- In Vivo :
- Pharmacokinetics : Oral administration in mice (10 mg/kg; C = 1.2 μg/mL, t = 4.2 h) .
- Efficacy Models : Xenograft studies for anticancer activity (40% tumor reduction at 50 mg/kg) .
Advanced: How to design derivatives to improve metabolic stability?
Methodological Answer:
- Metabolic Hotspots : Identify labile sites via LC-MS/MS (e.g., pyrrole N-demethylation) .
- Derivatization :
- Cyano Substitution : Replace CH on pyrrole with CN to block CYP450 oxidation .
- Deuterium Labeling : Introduce H at benzodioxole methylene to prolong t .
- Validation : Microsomal stability assays (human liver microsomes: 75% remaining after 1 h vs. 45% for parent) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
